N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride
Overview
Description
“N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609409-07-5 . It has a molecular weight of 229.75 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 229.75 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Novel Brominated Flame Retardants in Indoor Environments
A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor environments highlights the need for research on their occurrence, environmental fate, and toxicity. This study emphasizes the importance of monitoring a wide range of NBFRs, including emerging compounds, to assess their impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Endocrine Disruptors in Humans and Wildlife
Research on the impact of DDT and DDE, known endocrine disruptors, on reproductive and immune systems in humans and wildlife indicates the critical need to study the environmental and health effects of synthetic compounds. This work could provide a model for investigating N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride if it shares similar properties (Burgos-Aceves et al., 2021).
Environmental Pollutants and Male Infertility
A review discussing the effects of environmental pollutants like BPA, NP, and DEHP on mammalian spermatogenesis underscores the importance of understanding how various chemicals, possibly including this compound, affect fertility and reproductive health (Lagos-Cabré & Moreno, 2012).
Parabens in Aquatic Environments
Investigations into the occurrence, fate, and behavior of parabens in aquatic environments reveal the persistence and ubiquity of these compounds in water bodies. Such studies highlight the environmental persistence and potential health risks of synthetic chemicals, relevant to research on this compound (Haman et al., 2015).
Advanced Oxidation Processes for Compound Degradation
A review on the degradation of acetaminophen by advanced oxidation processes, detailing kinetics, mechanisms, and by-products, could serve as a reference for studying the degradation and environmental impact of this compound. This includes assessing the compound's persistence, possible degradation products, and their effects on health and the environment (Qutob et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYGXYQDSVCDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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